c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2
Description
c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 is a conformationally constrained analogue of glucagon-like peptide-1 (GLP-1), engineered to enhance metabolic stability and prolong therapeutic effects. GLP-1 is an incretin hormone that stimulates glucose-dependent insulin secretion, suppresses glucagon release, and delays gastric emptying, making it a critical target for type 2 diabetes therapy . The native bioactive forms, GLP-1(7-36)NH2 and GLP-1(7-37), are rapidly degraded by dipeptidyl peptidase-4 (DPP-4), resulting in a short half-life of ~2 minutes .
This analogue incorporates three key modifications:
Substitution at Position 8: Alanine (Ala8) is replaced with glycine (Gly8), which reduces steric hindrance and may moderate DPP-4 susceptibility .
Cyclization Between Glu18 and Lys22: A lactam bridge formed between glutamic acid (Glu18) and lysine (Lys22) imposes structural constraints, stabilizing the peptide backbone and shielding it from enzymatic degradation .
C-terminal Amidation: The amidation (NH2) at the C-terminus mimics the predominant circulating form of endogenous GLP-1(7-36)NH2, enhancing receptor binding affinity .
These modifications aim to balance receptor potency, metabolic stability, and prolonged signaling duration, addressing the limitations of native GLP-1.
Properties
Molecular Formula |
C156H236N42O46 |
|---|---|
Molecular Weight |
3435.8 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,21S)-21-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-3-(2-carboxyethyl)-9-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C156H236N42O46/c1-16-81(10)126(153(242)175-84(13)131(220)185-110(65-90-68-167-95-37-24-23-36-93(90)95)144(233)187-106(61-78(4)5)145(234)195-124(79(6)7)151(240)184-97(38-25-28-56-157)134(223)170-72-118(208)176-96(41-31-59-166-156(162)163)133(222)168-70-115(161)205)197-146(235)108(62-87-32-19-17-20-33-87)189-141(230)104(50-55-122(214)215)181-137(226)98(39-26-29-57-158)178-130(219)83(12)173-129(218)82(11)174-136(225)101(46-51-114(160)204)180-138(227)99-40-27-30-58-165-116(206)52-47-102(140(229)188-107(64-89-42-44-92(203)45-43-89)143(232)186-105(60-77(2)3)142(231)182-103(139(228)179-99)49-54-121(212)213)183-149(238)112(74-199)192-152(241)125(80(8)9)196-148(237)111(67-123(216)217)190-150(239)113(75-200)193-155(244)128(86(15)202)198-147(236)109(63-88-34-21-18-22-35-88)191-154(243)127(85(14)201)194-119(209)73-171-135(224)100(48-53-120(210)211)177-117(207)71-169-132(221)94(159)66-91-69-164-76-172-91/h17-24,32-37,42-45,68-69,76-86,94,96-113,124-128,167,199-203H,16,25-31,38-41,46-67,70-75,157-159H2,1-15H3,(H2,160,204)(H2,161,205)(H,164,172)(H,165,206)(H,168,222)(H,169,221)(H,170,223)(H,171,224)(H,173,218)(H,174,225)(H,175,242)(H,176,208)(H,177,207)(H,178,219)(H,179,228)(H,180,227)(H,181,226)(H,182,231)(H,183,238)(H,184,240)(H,185,220)(H,186,232)(H,187,233)(H,188,229)(H,189,230)(H,190,239)(H,191,243)(H,192,241)(H,193,244)(H,194,209)(H,195,234)(H,196,237)(H,197,235)(H,198,236)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H4,162,163,166)/t81-,82-,83-,84-,85+,86+,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
GOARADSSYIPKJH-IJFSHCFJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)O)CC(C)C)CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CC(C)C)CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The specific modifications, such as the addition of glutamic acid, lysine, and glycine residues, are introduced at the appropriate positions during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. Lyophilization is used to obtain the final product in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions
C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2: undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased insulin secretion and decreased glucagon release. Additionally, it slows gastric emptying and promotes satiety, contributing to its therapeutic effects in diabetes and obesity .
Comparison with Similar Compounds
Key Differentiators
Receptor Binding and Potency: The Gly8 substitution in this compound reduces receptor affinity (EC₅₀ = 3.9 nM) compared to native GLP-1 (EC₅₀ = 0.78 nM) and [Aib8]-GLP-1 (EC₅₀ = 0.45 nM) . However, cyclization mitigates this by enhancing conformational stability, enabling sustained receptor activation .
Metabolic Stability :
- The Glu18-Lys22 cyclization in this compound confers high DPP-4 resistance, extending its half-life to 4–6 hours, comparable to exendin-4 (~2.4 hours) and far exceeding native GLP-1 (2 minutes) .
- [Aib8]-GLP-1(7-36)NH2, while fully DPP-4 resistant, lacks structural constraints, leading to faster renal clearance .
Signaling Dynamics :
- Cyclized analogues like this compound exhibit prolonged cAMP production (>6 hours post-administration) due to reduced β-arrestin-1 recruitment, which delays receptor internalization .
- In contrast, [Aib8]-GLP-1(7-36)NH2 shows rapid β-arrestin recruitment, limiting signaling duration despite high initial potency .
Clinical Implications
Data Tables
Table 1: Pharmacokinetic Properties
| Compound | Half-Life | DPP-4 Degradation Rate | Renal Clearance |
|---|---|---|---|
| Native GLP-1(7-36)NH2 | 2 min | 100% within 5 min | High |
| [Aib8]-GLP-1(7-36)NH2 | >30 min | 0% | Moderate |
| This compound | 4–6 hours | <10% | Low |
Table 2: In Vitro Activity
| Compound | cAMP EC₅₀ (nM) | β-Arrestin Recruitment (% of GLP-1) |
|---|---|---|
| Native GLP-1(7-36)NH2 | 0.78 | 100% |
| [Aib8]-GLP-1(7-36)NH2 | 0.45 | 85% |
| This compound | 3.9 | 30% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

